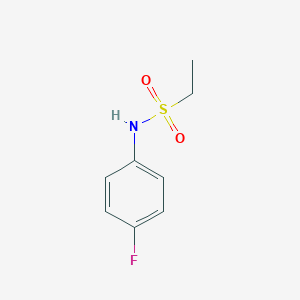

N-(4-fluorophenyl)ethanesulfonamide

Description

Properties

Molecular Formula |

C8H10FNO2S |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

N-(4-fluorophenyl)ethanesulfonamide |

InChI |

InChI=1S/C8H10FNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 |

InChI Key |

JACHPBYWCSHIBK-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)F |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications in Ethanesulfonamide Derivatives

Key analogs of N-(4-fluorophenyl)ethanesulfonamide include variations in the aromatic substituents, sulfonamide chain length, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Ethanesulfonamide Derivatives

Preparation Methods

Using Ethanesulfonyl Chloride

Ethanesulfonyl chloride reacts with 4-fluoroaniline in the presence of pyridine or triethylamine to form the target compound. For example:

-

Procedure : 4-Fluoroaniline (1.0 equiv) is dissolved in dichloromethane or pyridine, followed by dropwise addition of ethanesulfonyl chloride (1.2 equiv) at 0–5°C. The mixture is stirred at room temperature for 12–24 hours.

-

Workup : The crude product is washed with dilute HCl, extracted with ethyl acetate, and purified via column chromatography.

Using Ethanesulfonyl Fluoride

Ethanesulfonyl fluoride offers a safer alternative due to reduced reactivity. A patent describes the reaction of 4-fluoroaniline with ethenesulfonyl fluoride at elevated temperatures (110–120°C) without solvents.

-

Conditions : 4-Fluoroaniline (30 mmol) and ethenesulfonyl fluoride (33 mmol) are heated for 24–72 hours.

Michael Addition Approach

Michael addition of aniline derivatives to ethenesulfonyl fluoride provides a regioselective pathway.

Reaction with Ethenesulfonyl Fluoride

(E)-2-(4-Fluorophenyl)ethenesulfonyl fluoride undergoes nucleophilic attack by aniline in the presence of 1,8-diazabicycloundec-7-ene (DBU):

-

Procedure : A mixture of (E)-2-(4-fluorophenyl)ethenesulfonyl fluoride (1.0 equiv), aniline (10 equiv), and DBU (50 mol%) in tetrahydrofuran (THF) is stirred at room temperature.

-

Mechanism : The reaction proceeds via a conjugate addition mechanism, forming a β-amino sulfonamide.

Multi-Step Synthesis via Nitroaniline Intermediates

Nitroaniline derivatives serve as precursors in multi-step syntheses, particularly for functionalized sulfonamides.

Nitro Reduction Route

A patent outlines the synthesis of N-(4-fluoro-3-nitrophenyl)ethanesulfonamide followed by nitro group reduction:

-

Sulfonylation : 4-Fluoro-3-nitroaniline reacts with ethanesulfonyl chloride in pyridine at 0°C.

-

Reduction : The nitro intermediate is reduced using iron powder in acetic acid/ethyl acetate at 80°C.

Comparative Analysis of Methods

Key Observations :

-

Direct sulfonylation provides higher yields but requires hazardous reagents.

-

Michael addition offers regioselectivity but necessitates stoichiometric DBU.

-

Nitroaniline routes are advantageous for functionalized derivatives but involve extra steps.

Experimental Data and Optimization

Solvent Effects

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)ethanesulfonamide, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution of ethanesulfonyl chloride with 4-fluoroaniline. Reaction optimization involves controlling temperature (0–5°C), using a base like triethylamine to neutralize HCl byproducts, and employing anhydrous solvents (e.g., dichloromethane). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield. For analogs, flow chemistry techniques enhance scalability and reduce side reactions .

- Key Data :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| Traditional batch synthesis | 65–75 | 90–95 |

| Flow chemistry | 85–90 | >98 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and F NMR confirm aromatic substitution patterns and sulfonamide linkage. For example, the fluorine atom on the phenyl ring shows a distinct F signal at δ -115 ppm .

- X-ray crystallography : Resolves bond angles (e.g., S–N–C angle ~115°) and hydrogen-bonding networks critical for crystallinity .

- IR spectroscopy : Identifies sulfonamide S=O stretches at 1320–1350 cm and 1140–1160 cm .

Q. What are common side reactions during sulfonamide synthesis, and how are they mitigated?

- Methodology : Hydrolysis of the sulfonamide group under acidic/basic conditions is a key side reaction. Mitigation strategies include:

- Maintaining pH neutrality during workup.

- Using protecting groups for amine intermediates.

- Avoiding prolonged exposure to moisture .

Advanced Research Questions

Q. How does the introduction of a fluorine atom on the phenyl ring influence the compound’s metabolic stability?

- Methodology : Fluorine enhances metabolic stability by:

- Blocking cytochrome P450-mediated oxidation via steric and electronic effects.

- Increasing lipophilicity (logP ~2.5), improving membrane permeability.

Q. What strategies can resolve contradictions in reaction outcomes when modifying substituents on the sulfonamide group?

- Methodology : Divergent results (e.g., oxidation yields varying from 50% to 85%) arise from steric effects or electronic modulation. Controlled experiments using Hammett plots (σ values for substituents) and DFT calculations predict reactivity. For example, electron-withdrawing groups on the phenyl ring accelerate sulfone formation .

Q. What are the challenges in achieving enantiomeric purity in sulfonamide derivatives, and what methods address this?

- Methodology : Chiral sulfonamides require asymmetric synthesis or resolution. Techniques include:

- Chiral HPLC with amylose-based columns.

- Use of enantiopure starting materials (e.g., D-alanine derivatives) to induce stereoselectivity .

Data Analysis & Mechanistic Studies

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., carbonic anhydrase). Key parameters:

- Binding energy ≤ -8.0 kcal/mol indicates strong inhibition.

- Fluorine’s electrostatic potential enhances interactions with hydrophobic pockets .

Q. What analytical approaches validate the stability of sulfonamide derivatives under physiological conditions?

- Methodology :

- HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma.

- Accelerated stability studies : 40°C/75% RH for 4 weeks; degradation <5% indicates robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.